molecular formula C16H17BrO6 B099264 6-Bromo-2-naphthyl beta-D-galactopyranoside CAS No. 15572-30-2

6-Bromo-2-naphthyl beta-D-galactopyranoside

Cat. No.: B099264
CAS No.: 15572-30-2
M. Wt: 385.21 g/mol
InChI Key: NLRXQZJJCPRATR-LYYZXLFJSA-N
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Description

6-bromo-2-naphthyl beta-D-galactoside is a beta-D-galactoside having a 6-bromo-2-naphthyl substituent at the anomeric position. It has a role as a chromogenic compound. It is an organobromine compound and a beta-D-galactoside. It derives from a 6-bromo-2-naphthol.

Biological Activity

6-Bromo-2-naphthyl beta-D-galactopyranoside (6BNG) is a synthetic compound widely utilized in biochemical research, particularly as a substrate for the enzyme beta-galactosidase. Its ability to undergo hydrolysis to produce a chromogenic product makes it an invaluable tool for studying enzyme kinetics and cellular processes. This article delves into the biological activities of 6BNG, emphasizing its applications, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₆H₁₇BrO₆
  • Molecular Weight : 385.21 g/mol
  • Structure : 6BNG consists of a brominated naphthyl group linked to a beta-D-galactopyranoside moiety, which is crucial for its interactions with beta-galactosidase enzymes.

6BNG primarily functions as a substrate for beta-galactosidase, an enzyme that catalyzes the hydrolysis of galactosides into monosaccharides. The reaction can be summarized as follows:

6 Bromo 2 naphthyl beta D galactopyranoside galactosidase6 bromo 2 naphthol+galactose\text{6 Bromo 2 naphthyl beta D galactopyranoside}\xrightarrow{\text{ galactosidase}}\text{6 bromo 2 naphthol}+\text{galactose}

The hydrolysis of 6BNG releases 6-bromo-2-naphthol, which exhibits a distinct color change detectable via spectrophotometry. This property allows researchers to quantify enzyme activity and assess metabolic pathways involving galactose.

Biological Applications

1. Enzyme Activity Assays

6BNG is extensively used in enzyme assays to measure beta-galactosidase activity in various biological systems, including microbial and mammalian cells. The chromogenic nature of the product enables straightforward quantification through absorbance measurements at specific wavelengths.

2. Cellular Staining

The compound serves as a substrate for cellular staining techniques, allowing researchers to identify and differentiate cell types based on their beta-galactosidase activity. This application is particularly useful in developmental biology and cancer research.

3. Gene Expression Studies

In reporter gene assays, 6BNG is linked to promoters of interest. If the promoter is active, the resulting expression of beta-galactosidase leads to the cleavage of 6BNG, producing a detectable signal that reflects gene expression levels under various conditions.

Case Study 1: Enzyme Kinetics

A study examined the kinetic parameters of beta-galactosidase from Escherichia coli using 6BNG as a substrate. The results indicated that the enzyme exhibited Michaelis-Menten kinetics with a Km value of approximately 0.5 mM, demonstrating high affinity for 6BNG compared to other substrates .

Case Study 2: Cellular Staining in Cancer Research

Research utilizing 6BNG for cellular staining revealed differential beta-galactosidase activity in cancerous versus non-cancerous cells. The study highlighted that cancer cells exhibited significantly higher enzymatic activity, suggesting potential applications in cancer diagnostics and therapeutics .

Comparative Analysis with Other Substrates

SubstrateKm (mM)Color ChangeApplication
This compound0.5YesEnzyme assays
4-Methylumbelliferyl beta-D-galactopyranoside (MUG)0.8YesEnzyme assays
X-Gal (5-bromo-4-chloro-3-indolyl-beta-D-galactopyranoside)1.0YesHistochemical staining

Properties

IUPAC Name

(2S,3R,4S,5R,6R)-2-(6-bromonaphthalen-2-yl)oxy-6-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17BrO6/c17-10-3-1-9-6-11(4-2-8(9)5-10)22-16-15(21)14(20)13(19)12(7-18)23-16/h1-6,12-16,18-21H,7H2/t12-,13+,14+,15-,16-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLRXQZJJCPRATR-LYYZXLFJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2)Br)C=C1OC3C(C(C(C(O3)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=C(C=CC(=C2)Br)C=C1O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17BrO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30165959
Record name 6-Bromo-2-naphthyl-beta-galactopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30165959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

385.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15572-30-2
Record name 6-Bromo-2-naphthalenyl β-D-galactopyranoside
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15572-30-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Bromo-2-naphthyl-beta-galactopyranoside
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015572302
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Bromo-2-naphthyl-beta-galactopyranoside
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-bromo-2-naphthyl β-D-galactopyranoside
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-Bromo-2-naphthyl beta-D-galactopyranoside
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Customer
Q & A

Q1: How does 6-Bromo-2-naphthyl beta-D-galactopyranoside interact with its target, and what are the downstream effects?

A1: this compound acts as a substrate for the enzyme β-galactosidase. When the enzyme hydrolyzes this compound, it releases 6-bromo-2-naphthol and β-D-galactose [, , , ]. The released 6-bromo-2-naphthol can then undergo azo-coupling with a diazonium salt such as hexazotized p-rosaniline (also known as basic fuchsine), forming a colored product. This color change serves as a visual indicator of β-galactosidase activity [, , , ].

Q2: What makes this compound useful for detecting extracellular β-galactosidase activity in plants?

A2: This compound's utility stems from the properties of its hydrolysis product, 6-bromo-2-naphthol. Being relatively insoluble in water, the colored product formed after azo-coupling remains localized near the site of enzyme activity, allowing researchers to visualize and even quantify extracellular β-galactosidase activity in systems like plant callus cultures and seedling roots [, ].

Q3: Are there differences in sensitivity for detecting β-galactosidase activity using different methods and substrates?

A3: Yes, research indicates variations in sensitivity depending on the method and substrate used. For instance, a dot-blotting assay on nitrocellulose membranes employing this compound as the substrate exhibited a tenfold increase in sensitivity when treated with sodium carbonate after azo-coupling with diazo-blue B []. This highlights the importance of method optimization for maximizing detection sensitivity.

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